molecular formula C10H6ClNO3 B3024820 8-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35966-16-6

8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3024820
CAS RN: 35966-16-6
M. Wt: 223.61 g/mol
InChI Key: MQDCOKGAQYWIDE-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a compound with a unique molecular structure . It is a solid at room temperature, insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . It is used as a catalyst in organic synthesis reactions and as a fluorescent dye .


Synthesis Analysis

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives has been a subject of interest due to their wide range of biological activities . Various synthetic methods have been reported in the literature . For example, one method involves alkylation with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane .


Molecular Structure Analysis

The molecular structure of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is characterized by a quinoline nucleus with a chlorine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . Its empirical formula is C10H6ClNO3 and its molecular weight is 223.61 .

Scientific Research Applications

  • Synthetic Chemistry Applications

    • Synthesis Methods : Research by Ukrainets et al. (2005) discusses the synthesis of chloro and hydroxyquinoline carboxylic acids, highlighting methods for obtaining esters like 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This indicates the compound's utility in synthetic organic chemistry (Ukrainets, Gorokhova, & Sidorenko, 2005).
    • Photolabile Protecting Groups : Fedoryak and Dore (2002) describe the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This suggests potential applications for 8-chloro-4-hydroxyquinoline-3-carboxylic acid in photochemistry and biological research (Fedoryak & Dore, 2002).
  • Structural Chemistry and Material Science

    • Hydrogen-Bonded Structures : Smith, Wermuth, and White (2008) detail the formation of one-dimensional hydrogen-bonded structures in compounds involving hydroxyquinolines, showing the utility of these compounds in the study of molecular interactions and crystal engineering (Smith, Wermuth, & White, 2008).
    • Lamellar Network Formation : Wang et al. (2006) explore the formation of a lamellar network using 8-hydroxyquinoline, hinting at applications in material sciences for creating structured molecular assemblies (Wang, Zhang, Zhang, Gao, Hua, & Zhou, 2006).
  • Mass Spectrometry and Analytical Chemistry

    • Mass Spectrometric Studies : Thevis et al. (2008) discuss the mass spectrometric behavior of substituted isoquinolines, including carboxylic acids, providing insights into the use of such compounds in analytical chemistry, particularly in the study of drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
  • Photochemistry and Luminescence

    • Photophysical Properties : Research by Małecki et al. (2015) on phosphorescent emissions of copper(I) complexes with hydroxyquinoline carboxylic acid derivatives reveals the compound's potential in photochemistry and luminescence studies (Małecki, Łakomska, Maroń, Szala, Fandzloch, & Nycz, 2015).
  • Colorimetric Analysis

    • Colorimetric Reagent for Ruthenium : Breckenridge and Singer (1947) describe the use of hydroxyquinoline carboxylic acid as a colorimetric reagent for ruthenium, indicating applications in analytical chemistry for metal ion detection (Breckenridge & Singer, 1947).
  • Microbial Metabolism

    • Degradation by Bacteria : Tibbles, Müller, and Lingens (1989) report on bacteria capable of degrading chloroquinoline carboxylic acid, suggesting applications in microbiology and biodegradation studies (Tibbles, Müller, & Lingens, 1989).
  • Electrochemistry

    • Oxidation Mechanism Study : Sokolová et al. (2015) investigate the oxidation mechanism of hydroxyquinoline carboxylic acids, indicating their relevance in electrochemical studies (Sokolová, Nycz, Ramešová, Fiedler, Degano, Szala, Kolivoška, & Gál, 2015).

Safety And Hazards

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage or eye irritation .

Future Directions

The future directions of research on 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could involve the development of more potent lead compounds with good efficacy and low toxicity . It could also involve the exploration of its potential applications in various fields such as medicinal chemistry, organic synthesis, and as fluorescent dyes .

properties

IUPAC Name

8-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDCOKGAQYWIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957385
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

35975-71-4, 35966-16-6
Record name 35975-71-4
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Record name 35966-16-6
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Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 35966-16-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM ROBERTS - The Journal of Organic Chemistry, 1949 - ACS Publications
… This was shown to be quite pure 3-carbethoxy8-chloro-4-hydroxyquinoline by saponification to 8-chloro-4-hydroxyquinoline-3-carboxylic acid, 6.5 g. (100%), and decarboxylation to 8-…
Number of citations: 122 pubs.acs.org
J Mannsperger - 2018 - edoc.ub.uni-muenchen.de
In this thesis, the synthesis and characterization of a family of seven new guanidine-quinoline hybrid ligands and their six CuI and seven CuII complexes is presented. The catalytic …
Number of citations: 4 edoc.ub.uni-muenchen.de

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